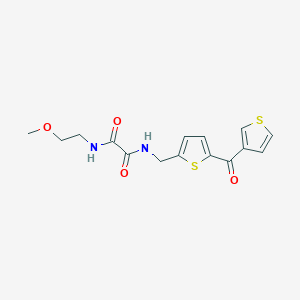

N1-(2-methoxyethyl)-N2-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)oxalamide

CAS No.: 1797190-40-9

Cat. No.: VC4598306

Molecular Formula: C15H16N2O4S2

Molecular Weight: 352.42

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1797190-40-9 |

|---|---|

| Molecular Formula | C15H16N2O4S2 |

| Molecular Weight | 352.42 |

| IUPAC Name | N-(2-methoxyethyl)-N'-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]oxamide |

| Standard InChI | InChI=1S/C15H16N2O4S2/c1-21-6-5-16-14(19)15(20)17-8-11-2-3-12(23-11)13(18)10-4-7-22-9-10/h2-4,7,9H,5-6,8H2,1H3,(H,16,19)(H,17,20) |

| Standard InChI Key | ZSEGVZKZVMKCMO-UHFFFAOYSA-N |

| SMILES | COCCNC(=O)C(=O)NCC1=CC=C(S1)C(=O)C2=CSC=C2 |

Introduction

Overview of the Compound

This compound belongs to the oxalamide class, characterized by the presence of an oxalamide functional group (-CONH-) attached to two distinct substituents. The structure includes:

-

A methoxyethyl group.

-

A thiophene-based moiety with a carbonyl group.

Chemical Features:

-

Functional Groups: Methoxy, carbonyl, thiophene rings, and amide linkages.

-

Potential Applications: Oxalamides are widely studied for their biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

Hypothetical Synthesis Pathway

The synthesis of this compound may involve:

-

Preparation of Thiophene Derivative: Functionalization of thiophene rings with a carbonyl group.

-

Amidation Reaction: Reaction of oxalyl chloride with the appropriate amines (e.g., 5-(thiophene-3-carbonyl)thiophen-2-ylmethylamine and 2-methoxyethylamine).

-

Purification: Techniques like recrystallization or column chromatography.

Reaction Conditions:

-

Solvents: Dichloromethane or tetrahydrofuran.

-

Catalysts: Triethylamine or other bases to neutralize byproducts.

-

Temperature: Low temperatures for controlled reaction kinetics.

Predicted Biological Activity

Based on the structure, this compound may exhibit:

-

Antimicrobial Properties:

-

The thiophene moiety is known for its antibacterial and antifungal activity.

-

Oxalamides often disrupt microbial cell membranes or enzyme systems.

-

-

Enzyme Inhibition:

-

Potential to act as an inhibitor for enzymes involved in metabolic pathways due to its amide groups.

-

-

Drug-Like Properties:

-

The presence of electron-donating methoxy groups may enhance solubility and interaction with biological targets.

-

Analytical Characterization

For confirmation of its structure, the following techniques would be employed:

-

Nuclear Magnetic Resonance (NMR):

-

Proton (H) and Carbon (C) NMR to identify functional groups.

-

-

Mass Spectrometry (MS):

-

To determine molecular weight and fragmentation patterns.

-

-

Infrared Spectroscopy (IR):

-

To confirm the presence of amide (C=O, N-H) and methoxy groups.

-

-

X-Ray Crystallography:

-

For detailed three-dimensional structural analysis.

-

Hypothetical Data Table

| Property | Value/Description |

|---|---|

| Molecular Formula | Not available |

| Molecular Weight | Approximation based on structure |

| Solubility | Likely soluble in polar solvents |

| Melting Point | Predicted based on analogs |

| Biological Activity | Antimicrobial, enzyme inhibition |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume